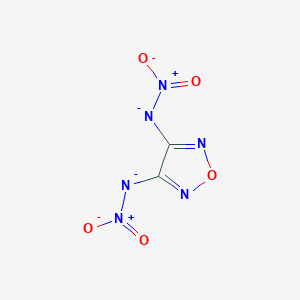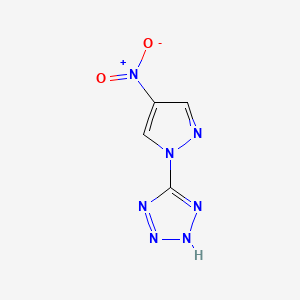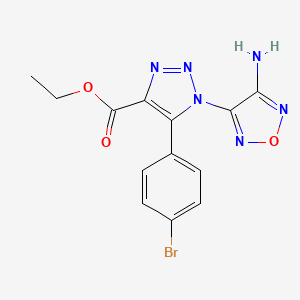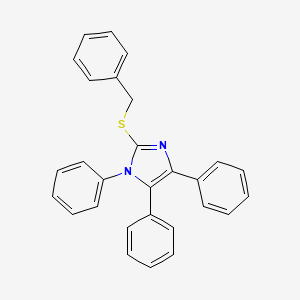
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE is a compound belonging to the oxadiazole family, known for its high nitrogen content and energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE typically involves the nitration of precursor compounds. One common method involves the reaction of 3,4-diamino-1,2,5-oxadiazole with nitric acid under controlled conditions to introduce nitro groups at the N3 and N4 positions . The reaction is usually carried out in a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing the risk of unwanted side reactions and decomposition .
Chemical Reactions Analysis
Types of Reactions
N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional nitro groups or other functional groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher nitrated derivatives, while reduction can produce diamino derivatives .
Scientific Research Applications
N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms.
Biology: Investigated for potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Mechanism of Action
The mechanism of action of N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE involves the release of energy through the decomposition of its nitro groups. The compound undergoes rapid exothermic decomposition, producing gases such as nitrogen and carbon dioxide, which contribute to its explosive properties. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable nitrogen gas .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its high nitrogen content and energetic properties.
1,2,5-Oxadiazole: Similar in structure but with different substitution patterns and energetic characteristics.
3,4-Dinitro-1,2,5-oxadiazole: A closely related compound with similar energetic properties.
Uniqueness
N3,N4-DINITRO-1,2,5-OXADIAZOLE-3,4-DIAMINIDE is unique due to its specific substitution pattern, which imparts distinct energetic properties and stability compared to other oxadiazole derivatives. Its high nitrogen content and ability to undergo various chemical reactions make it a versatile compound in the field of energetic materials .
Properties
Molecular Formula |
C2N6O5-2 |
|---|---|
Molecular Weight |
188.06 g/mol |
IUPAC Name |
nitro-(4-nitroazanidyl-1,2,5-oxadiazol-3-yl)azanide |
InChI |
InChI=1S/C2N6O5/c9-7(10)3-1-2(4-8(11)12)6-13-5-1/q-2 |
InChI Key |
HYZJDKFXDGYNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1[N-][N+](=O)[O-])[N-][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11088701.png)
![N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11088710.png)
![6-(3-ethoxy-4-hydroxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11088712.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088721.png)
![4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11088722.png)



![4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B11088745.png)

![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)

